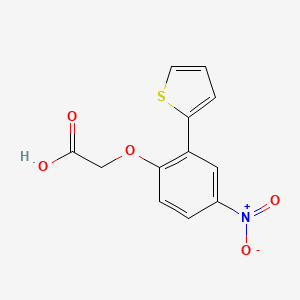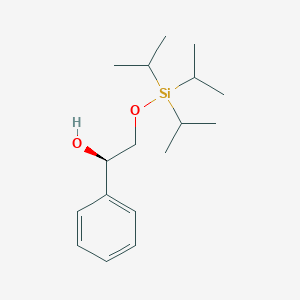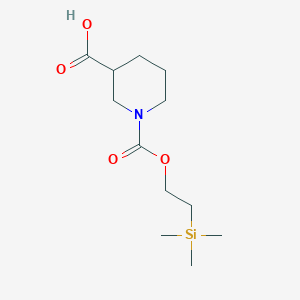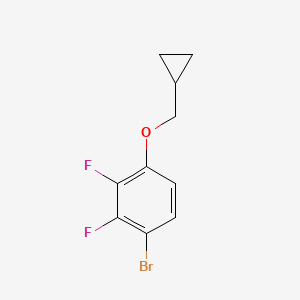
1-Bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzene is a chemical compound characterized by a bromine atom, a cyclopropylmethoxy group, and two fluorine atoms on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzene can be synthesized through several methods, including:
Halogenation: Bromination of 4-(cyclopropylmethoxy)-2,3-difluorobenzene using bromine in the presence of a catalyst.
Substitution Reactions: Starting with 4-(cyclopropylmethoxy)benzene and introducing fluorine atoms through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving controlled conditions to ensure purity and yield. The process may involve the use of specialized reactors and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the bromine atom to form a corresponding hydrocarbon.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium cyanide or ammonia.
Major Products Formed:
Oxidation: Formation of 1-bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzoic acid.
Reduction: Production of this compound derivatives.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves interactions with enzymes, receptors, or other biomolecules. The cyclopropylmethoxy group and fluorine atoms play a crucial role in its biological activity.
Comparison with Similar Compounds
1-Bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzene is unique due to its specific structural features. Similar compounds include:
1-Bromo-4-(cyclopropylmethoxy)benzene: Lacks the fluorine atoms.
2,3-Difluorobenzene derivatives: Lack the bromine and cyclopropylmethoxy groups.
Other halogenated benzene derivatives: May have different halogens or functional groups.
Properties
IUPAC Name |
1-bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c11-7-3-4-8(10(13)9(7)12)14-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAXENVMKRQWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C(=C(C=C2)Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
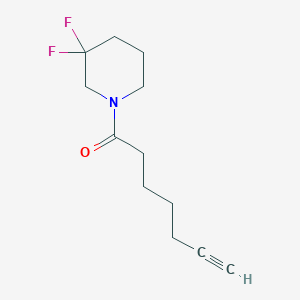

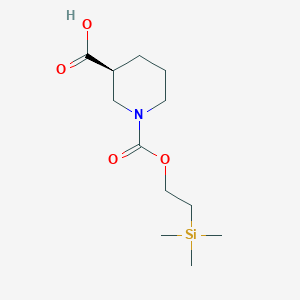
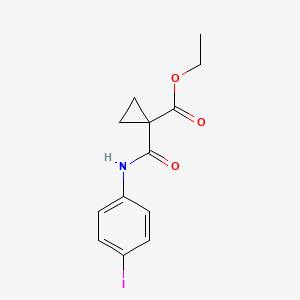
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide](/img/structure/B8124045.png)
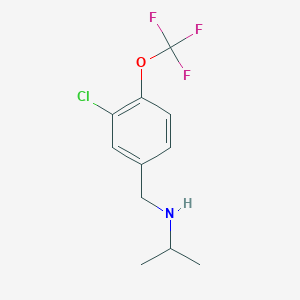

![4-[(Cyclopropyl-isobutyl-amino)-methyl]-benzoic acid hydrochloride](/img/structure/B8124064.png)
![[2-(6-Bromo-naphthalen-2-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8124070.png)
![2-[2-Fluoro-5-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8124076.png)

